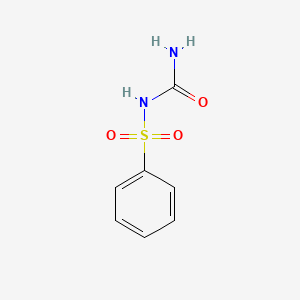

N-(Aminocarbonyl)benzenesulphonamide

Description

N-(Aminocarbonyl)benzenesulphonamide, also known as benzenesulphonylurea, belongs to the broader family of organic compounds characterized by a benzenesulphonamide core structure with an aminocarbonyl group attached to the sulfonamide nitrogen. This structural motif is the foundation for the well-known sulfonylurea class of compounds, which have a rich history in medicinal chemistry.

The journey of benzenesulphonamide chemistry began with the discovery of the antibacterial properties of sulfonamides in the early 20th century. chemicalbook.com This pivotal moment laid the groundwork for the development of a vast array of sulfa drugs and other biologically active molecules. Sulphonamides are noted for their stability and are generally well-tolerated in biological systems, which has contributed to their widespread investigation and use. chemicalbook.com

The core benzenesulphonamide scaffold consists of a benzene (B151609) ring attached to a sulfonamide group (-SO2NH2). The versatility of this structure allows for substitutions on the benzene ring and the sulfonamide nitrogen, leading to a diverse library of derivatives with a wide range of pharmacological activities. These activities include, but are not limited to, antibacterial, anticancer, anti-inflammatory, and antidiabetic properties. chemicalbook.com The specific introduction of an aminocarbonyl group to the sulfonamide nitrogen, forming the N-(aminocarbonyl)benzenesulphonamide structure, gives rise to the sulfonylurea class. This class of compounds gained prominence with the discovery of their hypoglycemic effects, leading to the development of several generations of antidiabetic drugs. nih.gov

Table 1: Chemical Identification of N-(Aminocarbonyl)benzenesulphonamide

| Identifier | Value |

| IUPAC Name | benzenesulphonylurea |

| CAS Number | 35207-08-0 |

| Molecular Formula | C7H8N2O3S |

| Molecular Weight | 200.21 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NC(=O)N |

Data sourced from PubChem and other chemical databases.

Contemporary research on benzenesulphonamide derivatives, including structures related to N-(Aminocarbonyl)benzenesulphonamide, is vibrant and multifaceted. A significant area of investigation is their potential as anticancer agents. researchgate.netgoogle.com Many studies focus on the design and synthesis of novel benzenesulphonamide derivatives that can act as inhibitors of carbonic anhydrase (CA) isozymes, which are overexpressed in many tumors and contribute to their growth and survival. researchgate.netnih.gov For instance, research has shown that certain benzenesulphonamide-based compounds exhibit potent inhibitory activity against human carbonic anhydrase isoforms IX and XII, which are tumor-associated. tandfonline.commdpi.com

Furthermore, the antimicrobial properties of benzenesulphonamides continue to be an active area of research. nih.govtandfonline.com With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents, and the benzenesulphonamide scaffold serves as a promising starting point for the development of such compounds. nih.govtandfonline.com

The academic significance of N-(Aminocarbonyl)benzenesulphonamide and its analogues lies in their utility as molecular probes and lead compounds for drug discovery. The sulfonylurea moiety is a key pharmacophore that can be incorporated into more complex molecules to modulate their biological activity and selectivity.

Academic inquiry into N-(Aminocarbonyl)benzenesulphonamide and related sulfonylureas is driven by several key objectives:

Synthesis of Novel Derivatives: A primary goal is the development of efficient and versatile synthetic routes to create new analogues. researchgate.netnih.gov This includes the exploration of different substituents on the benzene ring and the terminal nitrogen of the urea (B33335) group to investigate their impact on biological activity. Common synthetic strategies involve the reaction of a benzenesulphonamide with an isocyanate or the use of carbamate (B1207046) intermediates. researchgate.net

Structure-Activity Relationship (SAR) Studies: A crucial aspect of research is to establish a clear understanding of the relationship between the chemical structure of these compounds and their biological activity. By systematically modifying the structure of N-(Aminocarbonyl)benzenesulphonamide, researchers can identify the key molecular features responsible for a particular pharmacological effect.

Elucidation of Mechanisms of Action: Investigating how these compounds exert their biological effects at the molecular level is a fundamental objective. For example, in the context of anticancer research, studies aim to understand how benzenesulphonamide derivatives interact with and inhibit target enzymes like carbonic anhydrases. nih.gov

Exploration of New Therapeutic Applications: Researchers are continuously exploring new potential therapeutic uses for benzenesulphonamide derivatives. This includes their evaluation as antiviral, antifungal, and anti-inflammatory agents, among others. chemicalbook.com

Table 2: Selected Research Findings on Benzenesulphonamide Derivatives

| Research Focus | Key Findings |

| Anticancer Activity | Certain novel benzenesulphonamide derivatives have shown significant inhibitory effects against breast cancer cell lines. Some compounds exhibit high selectivity for tumor-associated carbonic anhydrase IX over other isoforms. researchgate.net |

| Antimicrobial Activity | Newly synthesized benzenesulphonamide derivatives have demonstrated promising activity against various bacterial and fungal strains. nih.govtandfonline.com |

| Carbonic Anhydrase Inhibition | The benzenesulphonamide scaffold is a well-established zinc-binding group for potent inhibition of carbonic anhydrases. tandfonline.com |

| Synthesis | Efficient, multi-step synthetic pathways have been developed for the high-yield production of a library of sulphonamide ureido derivatives. nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

benzenesulfonylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c8-7(10)9-13(11,12)6-4-2-1-3-5-6/h1-5H,(H3,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDLZGOOOLEJKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188713 | |

| Record name | N-(Aminocarbonyl)benzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35207-08-0 | |

| Record name | N-(Aminocarbonyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35207-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Aminocarbonyl)benzenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035207080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Aminocarbonyl)benzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(aminocarbonyl)benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Phenylsulfonyl)urea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU58PA3LQZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Aminocarbonyl Benzenesulphonamide and Its Analogues

Classical and Contemporary Synthetic Routes to the Core N-(Aminocarbonyl)benzenesulphonamide Structure

The traditional and most common method for the synthesis of N-(Aminocarbonyl)benzenesulphonamide and its analogues involves the reaction of a benzenesulfonamide (B165840) with an isocyanate. wikipedia.org This method is versatile and can be adapted to produce a wide array of substituted sulfonylureas. The general reaction scheme is presented below:

Classical Synthesis:

The reaction is typically carried out in the presence of a base, such as an alkali metal hydroxide (B78521) or carbonate, in an appropriate solvent like acetone (B3395972) or water. The primary limitation of this method can be the availability and stability of the required isocyanate.

To circumvent the challenges associated with handling isocyanates, which can be toxic and moisture-sensitive, several contemporary methods have been developed. One such approach involves the in situ generation of the isocyanate. For instance, N,N-Dimethylaminopyridine (DMAP)-catalyzed reaction of amines with di-tert-butyldicarbonate [(Boc)2O] can be used to generate isocyanates, which are then trapped by the sulfonamide.

Another modern approach is the palladium-catalyzed carbonylation of sulfonyl azides. This method provides a route to sulfonyl isocyanates, which can then react with amines to form sulfonylureas. This technique avoids the direct use of isocyanates. researchgate.net

A summary of representative classical and contemporary synthetic routes is provided in the table below.

| Route | Reactants | Key Reagents/Catalysts | Description |

| Classical | Benzenesulfonamide, Isocyanate | Base (e.g., K2CO3) | A direct condensation reaction that is widely applicable. |

| Contemporary | Sulfonyl azide, Amine, Carbon Monoxide | Palladium catalyst | Involves the in situ formation of a sulfonyl isocyanate intermediate. researchgate.net |

| Contemporary | Sulfonamide, Diphenyl Carbonate | DMAP | Generates a carbamoylide intermediate that reacts with an amine. |

Multi-component Reactions and One-Pot Syntheses in the Formation of N-(Aminocarbonyl)benzenesulphonamide Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. ebrary.net While specific MCRs for the direct synthesis of N-(Aminocarbonyl)benzenesulphonamide are not extensively reported, one-pot syntheses, which involve sequential reactions in a single vessel, have been successfully developed for its derivatives.

A notable one-pot procedure for the synthesis of asymmetrical ureido-containing benzenesulfonamides involves the in situ generation of an isocyanatobenzenesulfonamide species, which is then trapped by an appropriate amine. This method avoids the isolation of the often unstable isocyanate intermediate.

An example of a one-pot synthesis is the reaction of a sulfonamide with ethyl chloroformate in the presence of a base to form a sulfonyl carbamate (B1207046), which is then reacted with an amine in the same pot to yield the desired sulfonylurea derivative.

| Reaction Type | Reactants | Key Features |

| One-Pot Synthesis | Sulfonamide, Ethyl Chloroformate, Amine | Sequential addition of reagents; avoids isolation of intermediates. |

| One-Pot Synthesis | Sulfonamide, Diphenyl Carbonate, Amine | Formation of a stable carbamoylide intermediate. |

Strategies for Structural Functionalization and Derivatization

The functionalization of the N-(Aminocarbonyl)benzenesulphonamide scaffold is crucial for modulating its physicochemical and biological properties. This can be achieved by introducing substituents on the benzenesulfonamide moiety or by forming co-complexes and salts.

Introduction of Diverse Substituents on the Benzenesulphonamide Moiety

A wide range of substituents can be introduced onto the aromatic ring of the benzenesulfonamide precursor. This is typically achieved by starting with an appropriately substituted aniline (B41778). For example, a substituted aniline can be converted to the corresponding benzenesulfonyl chloride via a Sandmeyer reaction, followed by reaction with ammonia (B1221849) to yield the substituted benzenesulfonamide. This precursor can then be used in the classical synthesis of the desired N-(Aminocarbonyl)benzenesulphonamide derivative.

Common synthetic strategies for introducing substituents include:

Electrophilic Aromatic Substitution: Direct halogenation, nitration, or sulfonation of benzene (B151609) followed by conversion to the sulfonamide.

Nucleophilic Aromatic Substitution: Reaction of an activated aryl halide (e.g., with a nitro group in the ortho or para position) with a sulfur nucleophile.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be used to introduce a variety of substituents onto the aromatic ring.

The following table provides examples of substituted benzenesulfonamide precursors and the resulting N-(Aminocarbonyl)benzenesulphonamide derivatives.

| Substituent on Benzene Ring | Precursor | Synthetic Method for Precursor |

| 4-Methyl | 4-Methylbenzenesulfonamide | From toluene (B28343) via sulfonation and amidation |

| 4-Chloro | 4-Chlorobenzenesulfonamide | From chlorobenzene (B131634) via sulfonation and amidation |

| 4-Nitro | 4-Nitrobenzenesulfonamide | From nitrobenzene (B124822) via sulfonation and amidation |

| 4-Amino | 4-Aminobenzenesulfonamide (Sulfanilamide) | From acetanilide (B955) via chlorosulfonation and amidation, followed by deprotection |

Synthesis of Co-complexes and Salts (e.g., with morpholine, monoammonium salts)

The formation of co-complexes and salts can alter the solubility, stability, and other pharmaceutical properties of N-(Aminocarbonyl)benzenesulphonamide.

Morpholine Co-complexes/Salts:

The synthesis of morpholine-containing sulfonamides can be achieved by reacting a benzenesulfonyl chloride with morpholine. This results in the formation of an N-sulfonylmorpholine derivative. If the starting benzenesulfonyl chloride has an amino group, this can be further functionalized.

Monoammonium Salts:

The monoammonium salt of N-(Aminocarbonyl)benzenesulphonamide can be prepared through a straightforward acid-base reaction. This typically involves dissolving the N-(Aminocarbonyl)benzenesulphonamide in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, and then adding a stoichiometric amount of an ammonium (B1175870) source, such as aqueous ammonia or ammonium bicarbonate. The resulting salt can then be isolated by precipitation or by evaporation of the solvent.

A general procedure for the preparation of a monoammonium salt is as follows:

Structural Elucidation and Advanced Spectroscopic Characterization of N Aminocarbonyl Benzenesulphonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants, a detailed picture of the atomic connectivity can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of N-(Aminocarbonyl)benzenesulphonamide, the aromatic protons of the benzene (B151609) ring typically appear as a complex multiplet in the downfield region, generally between δ 7.5 and 8.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group. The protons of the aminocarbonyl (-CONH₂) group are also observable. The NH proton of the sulfonamide group (-SO₂NH-) is expected to appear as a singlet at a chemical shift between 8.78 and 10.15 ppm. rsc.org The two protons of the primary amide (-CONH₂) may present as a broad singlet. The chemical shifts of these labile protons can be concentration-dependent and may be affected by the solvent used. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Data for N-(Aminocarbonyl)benzenesulphonamide and Related Structures

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Aromatic (Ar-H) | 7.5 - 8.0 (multiplet) |

| Sulfonamide (SO₂NH) | 8.78 - 10.15 (singlet) rsc.org |

| Amide (CONH₂) | Variable (broad singlet) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aminocarbonyl group is characteristically found at a downfield chemical shift, typically in the range of δ 150-180 ppm, due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The aromatic carbons exhibit signals in the region of δ 120-140 ppm. The carbon atom directly attached to the sulfonyl group (ipso-carbon) will have a distinct chemical shift compared to the other aromatic carbons.

Table 2: Representative ¹³C NMR Chemical Shift Data for N-(Aminocarbonyl)benzenesulphonamide and Related Structures

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 150 - 180 |

| Aromatic (Ar-C) | 120 - 140 |

| Aromatic (Ar-C-SO₂) | Variable within aromatic region |

Note: Chemical shifts are approximate and can vary based on solvent.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule, providing valuable information about the functional groups present.

In the IR spectrum of N-(Aminocarbonyl)benzenesulphonamide, the N-H stretching vibrations of the sulfonamide and amide groups are expected to appear in the region of 3144-3349 cm⁻¹. rsc.org The carbonyl (C=O) stretching vibration of the urea (B33335) moiety typically gives a strong absorption band around 1687 cm⁻¹. ripublication.com The asymmetric and symmetric stretching modes of the SO₂ group are characteristic and appear in the regions of 1360–1310 cm⁻¹ and 1165–1135 cm⁻¹, respectively. scispace.com The S-N stretching vibration is observed in the range of 950-866 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. The symmetric stretching of the SO₂ group often gives a strong Raman band. scispace.com Aromatic ring vibrations are also readily observed in both IR and Raman spectra.

Table 3: Key Vibrational Frequencies for N-(Aminocarbonyl)benzenesulphonamide

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amide & Sulfonamide) | Stretching | 3144 - 3349 rsc.org |

| C=O (Amide) | Stretching | ~1687 ripublication.com |

| SO₂ | Asymmetric Stretching | 1360 - 1310 scispace.com |

| SO₂ | Symmetric Stretching | 1165 - 1135 scispace.com |

| S-N | Stretching | 950 - 866 researchgate.net |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of N-(Aminocarbonyl)benzenesulphonamide is expected to show absorption bands corresponding to π → π* transitions of the benzene ring. The presence of the sulfonyl and aminocarbonyl groups can cause a shift in the absorption maxima compared to unsubstituted benzene. These auxochromic groups can influence the energy of the electronic transitions.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For N-(Aminocarbonyl)benzenesulphonamide, the molecular ion peak ([M]⁺ or [M-H]⁻) would confirm its molecular weight. The fragmentation pattern provides structural information. Common fragmentation pathways for related sulfonamides include the loss of SO₂. aaqr.org The fragmentation of the urea moiety can also be observed. In negative-ion FAB-MS, sulfonylurea herbicides exhibit [M–1]⁻ peaks and their subsequent fragmentation products. researchgate.net

Table 4: Potential Mass Spectrometric Fragments of N-(Aminocarbonyl)benzenesulphonamide

| Fragment Ion | Proposed Structure |

| [C₆H₅SO₂NHCONH₂]⁺ | Molecular Ion |

| [C₆H₅SO₂NHCO]⁺ | Loss of NH₂ |

| [C₆H₅SO₂]⁺ | Benzenesulfonyl cation |

| [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing Motifs and Intermolecular Interactions

Specific experimental data detailing the crystal packing motifs and quantifying the intermolecular interactions for N-(Aminocarbonyl)benzenesulphonamide are not available in the reviewed literature. While studies on related structures, such as substituted benzenesulfonamides, reveal common interaction patterns like N-H⋯O hydrogen bonds and π-π stacking, these findings cannot be directly extrapolated to the unsubstituted title compound. The presence and nature of substituents on the phenyl ring or the urea moiety significantly influence the molecular conformation and the resulting supramolecular architecture. Therefore, a scientifically accurate description and data table for N-(Aminocarbonyl)benzenesulphonamide cannot be provided.

Polymorphism and Pseudopolymorphism in N-(Aminocarbonyl)benzenesulphonamide Systems

There is no specific information in the available literature concerning the investigation or identification of polymorphic or pseudopolymorphic forms of N-(Aminocarbonyl)benzenesulphonamide. The study of polymorphism is crucial for understanding the physical and chemical properties of a compound, but such studies for the title compound have not been reported in the searched scientific databases. While polymorphism is a known phenomenon for some substituted sulfonylureas, such as the antidiabetic drug chlorpropamide (B1668849) (4-chloro-N-(propylaminocarbonyl)benzenesulfonamide), these specific findings are not applicable to the parent compound. Without experimental evidence, any discussion on the polymorphism of N-(Aminocarbonyl)benzenesulphonamide would be speculative.

Reaction Mechanisms and Chemical Reactivity of N Aminocarbonyl Benzenesulphonamide

Hydrolysis Pathways and Kinetic Studies of N-(Aminocarbonyl)benzenesulphonamide Analogues

The stability of the sulfonylurea bridge is a critical factor in the environmental fate and persistence of related compounds, particularly herbicidal analogues. Hydrolysis is a primary degradation pathway for these molecules. researchgate.netnih.gov Kinetic studies reveal that the hydrolytic degradation of sulfonylureas typically follows first-order kinetics. tandfonline.comresearchgate.net

The rate of hydrolysis is highly dependent on both pH and temperature. nih.govtandfonline.comnih.gov Generally, the hydrolysis of sulfonylureas is significantly faster under acidic conditions compared to neutral or alkaline environments. researchgate.nettandfonline.comresearchgate.net For example, the herbicide Sulfosulfuron hydrolyzes more rapidly at pH 4.0 than at pH 9.2. tandfonline.comresearchgate.net This pH dependency is linked to the pKa of sulfonylureas, which typically falls in the range of 3 to 5. researchgate.net

The principal mechanism of hydrolysis, particularly under acidic or neutral conditions, involves the cleavage of the sulfonylurea bridge (S-N bond). This breakage results in the formation of the corresponding benzenesulphonamide and a urea-derived fragment or its subsequent breakdown products like an amine and carbon dioxide. tandfonline.comresearchgate.netnih.gov Under basic conditions, some sulfonylurea structures may also undergo a bridge contraction mechanism. nih.gov

Temperature has a pronounced effect on the hydrolysis rate, with higher temperatures leading to a substantial increase in the degradation rate. tandfonline.comnih.gov The activation energy (Ea) for the hydrolysis of Sulfosulfuron, for instance, has been calculated to be 63.87 kJ mol−1. tandfonline.com

Table 1: Effect of pH and Temperature on Hydrolysis Half-life (t₁/₂) of Sulfonylurea Analogues This interactive table summarizes kinetic data from studies on various sulfonylurea compounds, illustrating the impact of environmental factors on their stability.

| Compound | pH | Temperature (°C) | Half-life (t₁/₂) | Reference |

|---|---|---|---|---|

| Sulfosulfuron | 4.0 | 25 (implied) | 9.24 days | tandfonline.com, researchgate.net |

| Sulfosulfuron | 9.2 | 25 (implied) | 14.14 days | tandfonline.com, researchgate.net |

| Sulfosulfuron | 7.0 | 10 | 518 hours | tandfonline.com |

| Sulfosulfuron | 7.0 | 50 | 10 hours | tandfonline.com |

| Rimsulfuron | 4.0 | 30 | 0.47 days | researchgate.net |

| Primisulfuron | 4.0 | 30 | 1.6 days | researchgate.net |

Nucleophilic Reaction Mechanisms (e.g., SN(ANRORC) mechanisms in related heterocyclic systems)

While the benzenesulphonamide ring itself is generally subject to electrophilic attack, the heterocyclic moieties present in many sulfonylurea analogues are susceptible to nucleophilic substitution. A significant mechanism in these systems is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org

This pathway is distinct from standard aromatic nucleophilic substitution and has been extensively studied in reactions involving substituted pyrimidines and other azines. wikipedia.org The mechanism is initiated by the nucleophilic addition to an electron-deficient carbon atom in the heterocyclic ring, leading to the formation of an anionic intermediate. Instead of directly expelling a leaving group, the ring opens to form a more stable intermediate, often a nitrile. Subsequently, the ring closes again, expelling the original leaving group and incorporating the nucleophile into the ring structure. wikipedia.org

Isotope labeling studies provide strong evidence for this mechanism. For instance, when a pyrimidine (B1678525) ring containing a ¹⁴N isotope is subjected to an ANRORC reaction with an external amine nucleophile, the final product shows that the isotopic label has been partially displaced from the ring to an exocyclic position, confirming that the ring has opened and re-closed. wikipedia.org

Electrophilic Aromatic Substitution Reactions on the Benzenesulphonamide Ring

The benzene (B151609) ring of N-(Aminocarbonyl)benzenesulphonamide is subject to electrophilic aromatic substitution (SEAr), a characteristic reaction of aromatic compounds. wikipedia.orguomustansiriyah.edu.iq The rate and regioselectivity (the position of substitution) of the reaction are controlled by the existing substituent, in this case, the -SO₂NH(CO)NH₂ group.

The sulphonamide group is a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic attack by pulling electron density from the ring system through both inductive and resonance effects. youtube.comlibretexts.org This deactivation means that SEAr reactions on N-(Aminocarbonyl)benzenesulphonamide are slower than on unsubstituted benzene and typically require harsher reaction conditions, such as stronger electrophiles or catalysts. libretexts.orgmasterorganicchemistry.com

Due to its electron-withdrawing nature, the sulphonamide substituent directs incoming electrophiles to the meta position. youtube.com The resonance structures of the intermediate carbocation (the arenium ion) show that the positive charge is destabilized when the electrophile adds to the ortho or para positions, but less so when it adds to the meta position. youtube.com Therefore, reactions such as nitration, halogenation, and sulfonation would yield the 3-substituted derivative of the benzenesulphonamide ring.

Oxidation-Reduction Chemistry of the Carbonyl and Sulphonamide Linkages

The sulphonamide functional group is known for its chemical stability and is generally resistant to both oxidation and reduction. wikipedia.org

Reduction: The reductive cleavage of the carbon-sulfur or sulfur-nitrogen bonds in sulphonamides is a challenging transformation that requires potent reducing agents or specific conditions. strath.ac.uk Standard laboratory hydride reagents are typically ineffective. Methods that have proven successful include the use of alkali metals in liquid ammonia (B1221849) or other strong, single-electron transfer reagents like lithium naphthalenide. strath.ac.uk Electrochemical reduction can also achieve cleavage, but it requires very negative reduction potentials (ca. -2.3 V), highlighting the stability of the linkage. strath.ac.uk More recent developments have shown that neutral organic "super-electron-donor" reagents can reductively cleave sulphonamides under milder conditions, proceeding through a radical-anion intermediate that subsequently fragments. strath.ac.uk

Oxidation: The sulphonamide linkage is highly resistant to chemical oxidation due to the sulfur atom already being in a high oxidation state (+6). Similarly, the carbonyl group within the urea (B33335) moiety is not readily oxidized. While electrochemical methods can be employed in the synthesis of sulphonamides through the oxidative coupling of amines and thiols, this involves the oxidation of the precursors rather than the resulting stable sulphonamide product. nih.govacs.org Biologically, some sulfonylurea compounds have been found to inhibit fatty acid oxidation, but this is an enzymatic inhibition rather than a direct chemical oxidation of the molecule itself. nih.govnih.gov

Influence of Solvents and Catalysts on Reaction Selectivity and Rate

The choice of solvents and catalysts is pivotal in controlling the outcome and efficiency of reactions involving N-(Aminocarbonyl)benzenesulphonamide and its analogues.

Hydrolysis: The hydrolysis rate is directly influenced by catalysts. It is an acid- and base-catalyzed process, with the rate being significantly faster in the presence of H⁺ or OH⁻ ions compared to neutral water. nih.gov Water acts as both the solvent and a reactant. Kinetic studies are often performed in aqueous solutions mixed with a co-solvent like acetone (B3395972) to improve the solubility of the substrate. rsc.org

Electrophilic Aromatic Substitution: These reactions almost invariably require a catalyst to "activate" the electrophile. masterorganicchemistry.com

Halogenation: A Lewis acid catalyst, such as FeBr₃ or AlCl₃, is used to polarize the halogen molecule (e.g., Br₂), making it a more potent electrophile. uomustansiriyah.edu.iq

Nitration: Concentrated sulfuric acid is used as a catalyst to protonate nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

Sulfonation: Fuming sulfuric acid (H₂SO₄/SO₃) is employed, where sulfuric acid acts as a catalyst to protonate sulfur trioxide, generating the active electrophile. masterorganicchemistry.com The solvent for these reactions is often the strong acid itself or an inert solvent like dichloromethane.

Nucleophilic and Redox Reactions: The choice of solvent is critical for stabilizing reactive intermediates. The ANRORC mechanism, for example, is often carried out in liquid ammonia, which serves as both the solvent and the source of the nucleophile. wikipedia.org For reductions, polar aprotic solvents like DMF are often used to dissolve the organic substrate and the reducing agent. strath.ac.uk In general substitution reactions, polar protic solvents can solvate and stabilize nucleophiles, potentially decreasing the rate of SN2-type reactions, while they are essential for stabilizing ionic intermediates in SN1-type pathways. youtube.com

Table 2: Summary of Typical Solvents and Catalysts This table provides an overview of the reaction conditions commonly employed for the major reaction types involving the N-(Aminocarbonyl)benzenesulphonamide scaffold.

| Reaction Type | Typical Solvents | Typical Catalysts |

|---|---|---|

| Hydrolysis | Water, Water/Acetone | H⁺ (e.g., HCl), OH⁻ (e.g., NaOH) |

| EAS: Halogenation | Dichloromethane, Carbon tetrachloride | FeBr₃, AlCl₃ |

| EAS: Nitration | Concentrated H₂SO₄ | Concentrated H₂SO₄ |

| EAS: Sulfonation | Fuming Sulfuric Acid (Oleum) | H₂SO₄ |

| Nucleophilic Substitution | Liquid Ammonia, DMF, DMSO | Base (e.g., NaNH₂) |

| Reductive Cleavage | DMF, THF | Super-electron-donors, Na/NH₃ |

Theoretical and Computational Chemistry Approaches to N Aminocarbonyl Benzenesulphonamide

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, corresponding to the lowest energy conformation of a molecule. DFT calculations for benzenesulfonamide (B165840) derivatives typically employ basis sets like B3LYP/6-311++G(d,p) to accurately predict structural parameters. researchgate.net

For sulfonamides, DFT is used to calculate key bond lengths, bond angles, and dihedral angles. researchgate.net These theoretical values can be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model. researchgate.netresearchgate.net For instance, studies on similar sulfonamide compounds show a high concordance between the calculated and experimentally determined geometries. nih.gov

Furthermore, DFT enables the exploration of a molecule's energy landscape. aps.org By systematically changing specific coordinates (like bond lengths or dihedral angles), researchers can map out the potential energy surface, identifying stable conformations (local minima) and transition states. This is crucial for understanding the molecule's flexibility and the energy barriers between different shapes.

Table 1: Representative Theoretical Bond Lengths and Angles for a Benzenesulfonamide Moiety Calculated by DFT

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | S=O | 1.45 Å |

| S-N | 1.65 Å | |

| S-C (phenyl) | 1.78 Å | |

| C=O (urea) | 1.25 Å | |

| Bond Angle | O=S=O | 120.5° |

| N-S-C | 107.0° | |

| S-N-C | 125.0° | |

| Note: These are typical values derived from DFT calculations on related benzenesulfonamide structures and serve as an illustrative example. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. ijcaonline.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijcaonline.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of N-(Aminocarbonyl)benzenesulphonamide. mdpi.comnih.gov These indices provide a quantitative measure of the molecule's reactivity and are invaluable in structure-activity relationship studies. amazonaws.com

Key global reactivity descriptors include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

A high electrophilicity index indicates a good electrophile, while a low chemical hardness (or high softness) points to higher reactivity. amazonaws.com

Table 2: Illustrative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies

| Descriptor | Symbol | Formula | Typical Value (eV) | Interpretation |

| HOMO Energy | EHOMO | - | -6.5 | Electron-donating ability |

| LUMO Energy | ELUMO | - | -1.5 | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 | Chemical stability/reactivity |

| Electronegativity | χ | (I + A) / 2 | 4.0 | Electron-attracting power |

| Chemical Hardness | η | (I - A) / 2 | 2.5 | Resistance to charge transfer |

| Electrophilicity Index | ω | χ² / (2η) | 3.2 | Propensity to accept electrons |

| Note: Values are hypothetical and for illustrative purposes to demonstrate the application of these concepts to a molecule like N-(Aminocarbonyl)benzenesulphonamide. |

Molecular Modeling and Simulation Studies

Moving beyond the electronic structure of a single molecule, molecular modeling and simulation techniques are used to study its dynamic behavior and interactions with other molecules, particularly biological targets.

Conformational Analysis and Potential Energy Surfaces

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the most stable arrangements of atoms in a molecule. This is achieved by calculating the potential energy surface (PES) through systematic variation of rotatable bonds (dihedral angles). uni-muenchen.deblogspot.com

A relaxed PES scan, often performed using computational software like Gaussian, involves performing a series of geometry optimizations with specific dihedral angles held constant. readthedocs.ioepfl.ch The resulting plot of energy versus dihedral angle reveals the low-energy conformers (valleys on the surface) and the energy barriers to rotation (peaks on the surface). researchgate.net For N-(Aminocarbonyl)benzenesulphonamide, key rotations would occur around the S-N, S-C, and N-C bonds, and understanding the energy landscape associated with these rotations is crucial for predicting its preferred shape in different environments.

Protein-Ligand Interaction Modeling (Molecular Docking) for Mechanistic Insights into Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as N-(Aminocarbonyl)benzenesulphonamide) when bound to a second molecule (a receptor, typically a protein). nih.govmdpi.com This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding affinity, often reported as a binding energy in kcal/mol. A more negative score typically indicates a more favorable binding interaction. Docking studies can reveal crucial details about the binding mode, such as:

Hydrogen bonds: Interactions between the sulfonamide or urea (B33335) groups and polar amino acid residues.

Hydrophobic interactions: Interactions involving the phenyl ring.

Van der Waals forces: General non-bonded interactions contributing to the stability of the complex. nih.gov

For benzenesulfonamide derivatives, docking studies have been used to elucidate their binding modes with various enzymes, providing insights that guide the design of more potent and selective inhibitors. researchgate.net

Table 3: Example of Molecular Docking Results for a Benzenesulfonamide Ligand

| Protein Target (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Carbonic Anhydrase II (e.g., 2HCK) | Benzenesulfonamide derivative | -8.5 | HIS94, HIS96, THR199 | H-Bond, Coordination |

| Tyrosine Kinase (e.g., 1QMF) | Benzenesulfonamide derivative | -7.5 | ARG160, GLY664 | H-Bond, Hydrophobic |

| Note: This table is illustrative, showing the type of data obtained from molecular docking studies on related compounds. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, can accurately predict various spectroscopic properties of molecules. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Calculations can predict vibrational frequencies corresponding to FT-IR and Raman spectra. researchgate.net Theoretical wavenumbers are often scaled by a factor (e.g., ~0.96) to correct for systematic errors in the calculations, leading to excellent agreement with experimental data. nih.gov This allows for the precise assignment of vibrational modes, such as the characteristic S=O symmetric and asymmetric stretches, N-H stretches, and C=O stretches in N-(Aminocarbonyl)benzenesulphonamide.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. By comparing the computed chemical shifts with those obtained from experimental NMR spectra, one can confirm the structure and stereochemistry of the molecule. researchgate.net Theoretical calculations of electronic transitions can also aid in the interpretation of UV-Visible spectra. researchgate.net This synergy between computational prediction and experimental measurement provides a robust framework for the structural characterization of N-(Aminocarbonyl)benzenesulphonamide.

Table 4: Comparison of Experimental vs. DFT-Calculated Vibrational Frequencies for Key Functional Groups in a Sulfonamide Structure

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) (Scaled) |

| N-H Stretch (Amide) | 3350 | 3355 |

| C=O Stretch (Amide) | 1680 | 1685 |

| S=O Asymmetric Stretch | 1345 | 1350 |

| S=O Symmetric Stretch | 1160 | 1162 |

| S-N Stretch | 910 | 915 |

| Note: Data is representative of typical comparisons found in the literature for similar sulfonamide-containing molecules. |

Reaction Pathway Elucidation through Computational Methods

The synthesis of N-(Aminocarbonyl)benzenesulphonamide, a member of the sulfonylurea class of compounds, typically involves the nucleophilic addition of a sulfonamide to an isocyanate. While specific experimental kinetic studies on this particular molecule are not extensively documented in publicly available literature, computational chemistry provides a powerful lens through which to elucidate the intricate details of its formation pathway. Through methods like Density Functional Theory (DFT), it is possible to map out the potential energy surface of the reaction, identifying key transition states, intermediates, and the associated energy barriers that govern the reaction rate.

Due to the absence of a dedicated computational study for N-(Aminocarbonyl)benzenesulphonamide in the reviewed literature, a representative mechanism can be inferred from theoretical investigations into the fundamental reaction between a sulfonamide and an isocyanate. The generally accepted mechanism proceeds via a concerted, four-membered transition state.

The reaction initiates with the approach of the nitrogen atom of the benzenesulfonamide towards the electrophilic carbon atom of the isocyanate group. The lone pair of electrons on the sulfonamide nitrogen acts as the nucleophile. As the N-C bond begins to form, the proton on the sulfonamide nitrogen starts to migrate towards the nitrogen atom of the isocyanate.

This process is not stepwise but is believed to occur in a concerted fashion, passing through a single transition state. In this transition state, a four-membered ring is formed, involving the sulfonamide nitrogen, its attached proton, and the N=C moiety of the isocyanate. The bonds within this transient structure are in the process of being broken and formed simultaneously. Specifically, the N-H bond of the sulfonamide is elongating, while a new H-N bond with the isocyanate nitrogen is beginning to form. Concurrently, the nucleophilic attack of the sulfonamide nitrogen on the isocyanate carbon leads to the formation of a new N-C bond, and the C=N double bond of the isocyanate is consequently breaking.

Computational models would typically calculate the activation energy for this transition state. This energy barrier is a critical determinant of the reaction kinetics; a lower activation energy corresponds to a faster reaction rate. The geometry of the transition state, including bond lengths and angles, can also be precisely calculated, offering a static snapshot of the most energetically challenging point in the reaction coordinate.

To provide a more quantitative insight, a hypothetical set of data based on typical DFT calculations for such a reaction is presented in the table below. This data illustrates the key energetic and geometric parameters that would be determined in a computational study of this reaction pathway.

| Parameter | Reactants (Benzenesulfonamide + Isocyanate) | Transition State | Product (N-(Aminocarbonyl)benzenesulphonamide) |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | +15.5 | -25.0 |

| Key Bond Distance (Nsulfonamide-Cisocyanate) (Å) | > 3.5 | ~2.15 | ~1.40 |

| Key Bond Distance (Nsulfonamide-H) (Å) | ~1.02 | ~1.35 | - |

| Key Bond Distance (H-Nisocyanate) (Å) | - | ~1.45 | ~1.01 |

It is important to note that the actual values would be dependent on the specific computational method and basis set employed in the calculations. Factors such as the solvent environment can also influence the reaction pathway and energetics, and more advanced computational models can incorporate these effects to provide a more accurate representation of the reaction in a real-world setting.

Advanced Synthetic Applications and Building Block Utility of N Aminocarbonyl Benzenesulphonamide

N-(Aminocarbonyl)benzenesulphonamide as a Versatile Synthon in Complex Organic Synthesis

The benzenesulfonamide (B165840) framework is a cornerstone in medicinal chemistry and serves as a versatile synthon for creating a wide array of organic molecules. The reactivity of the amino and sulfonyl groups allows for its strategic incorporation into larger, more complex structures. Amino acids, for instance, provide a readily available platform for synthesizing tailored sulfonamides through a nucleophilic attack by the amino group on an activated sulfonyl species. researchgate.net This fundamental reaction highlights the utility of the benzenesulfonamide moiety as a foundational building block.

The synthetic utility is further expanded through various reaction mechanisms. For example, novel alanine-based benzenesulfonamides have been synthesized through base-promoted reactions, followed by palladium-catalyzed amidation, demonstrating the compatibility of the sulfonamide core with modern catalytic methods. researchgate.net These approaches allow for the controlled and efficient assembly of complex molecules with potential pharmacological activities.

The versatility of benzenesulfonamide derivatives is evident in their application as precursors for a range of functionalized compounds. The general synthetic scheme often involves the modification of the core structure to introduce different functional groups, thereby creating a panel of derivatives for further investigation.

Table 1: Examples of Synthetic Transformations Utilizing Benzenesulfonamide Scaffolds

| Starting Material | Reagents | Product Type | Ref. |

| Sulfanilamide | 2-Chloroacetyl chloride, K₂CO₃ | 2-Chloro-N-(4-sulfamoylphenyl)-acetamide | nih.govrsc.org |

| Alanine | Benzenesulfonyl chloride, Butylamine | Alanine-derived sulfonamide | researchgate.net |

| Aldehyde thiosemicarbazones | Benzene (B151609) sulphonyl chloride | Benzylidene-N-(phenylsulfonyl)hydrazine-1-carbothioamide derivatives |

Incorporation into Multicyclic and Heterocyclic Scaffolds

A significant application of N-(aminocarbonyl)benzenesulphonamide and related structures is in the synthesis of heterocyclic and multicyclic compounds. These scaffolds are of immense interest due to their prevalence in biologically active molecules. The sulfonamide moiety can act as a directing group or a reactive handle to facilitate cyclization reactions, leading to the formation of diverse ring systems.

One common strategy involves using a benzenesulfonamide derivative as a precursor to construct various heterocycles. For instance, 4-Amino-2-chloro-5-(hydrazinocarbonyl)benzenesulfonamide has been used as a starting material to synthesize 1,3,4-oxadiazole (B1194373) derivatives by treating it with aromatic acids. researchgate.net Similarly, the reaction of 2-chloro-N-(4-sulfamoylphenyl) acetamide (B32628) with ammonium (B1175870) thiocyanate (B1210189) leads to the formation of a thiazolone-benzenesulfonamide conjugate through intramolecular cyclization. nih.govrsc.org This thiazolone ring can be further functionalized by coupling with various aldehydes. nih.gov

Enaminones derived from benzenesulfonamides have also proven to be powerful intermediates for synthesizing a variety of heterocyclic systems, including pyrazoles, benzofurans, and pyrimidines. researchgate.netscirp.org The intramolecular cyclization of allyl sulfonamides represents another effective method for obtaining nitrogen-containing heterocycles. benthamscience.com These synthetic routes underscore the role of the benzenesulfonamide core as a key structural element for building complex, fused ring systems.

Table 2: Synthesis of Heterocyclic Scaffolds from Benzenesulfonamide Derivatives

| Benzenesulfonamide Precursor | Reagents/Conditions | Resulting Heterocycle | Ref. |

| 4-Amino-2-chloro-5-(hydrazinocarbonyl)benzenesulfonamide | Aromatic acids, POCl₃ | 1,3,4-Oxadiazole | researchgate.net |

| 2-Chloro-N-(4-sulfamoylphenyl) acetamide | Ammonium thiocyanate, Ethanol (B145695) | 4-Thiazolone | nih.govrsc.org |

| (E)-4-(3-(Dimethylamino)acryloyl)-N,N-diethylbenzenesulfonamide | Hydrazine hydrate | Pyrazole | researchgate.netscirp.org |

| (E)-4-(3-(Dimethylamino)acryloyl)-N,N-diethylbenzenesulfonamide | 1,4-Benzoquinone | Benzofuran | researchgate.netscirp.org |

Design and Synthesis of Chemically Diverse Compound Libraries

The benzenesulfonamide scaffold is an attractive starting point for the construction of compound libraries aimed at drug discovery and chemical biology. Its synthetic tractability allows for the systematic introduction of diverse substituents, leading to large collections of related molecules for biological screening.

Combinatorial chemistry and parallel synthesis techniques have been effectively employed to generate libraries of benzenesulfonamide derivatives. Solid-phase synthesis is a particularly powerful approach, where a benzenesulfonamide-containing core can be attached to a resin and subsequently modified through a series of reaction steps. researchgate.net For example, a library of methylenesulfonamides was created using a three-step sequence involving reductive amination, sulfonamide formation, and palladium-catalyzed transformation on a solid support. researchgate.net

The design of these libraries is often guided by a specific biological target. For instance, libraries of N-benzyl sulfonamides derived from an indole (B1671886) core have been synthesized to target pancreatic cancer. researchgate.netnih.gov Virtual screening and computational methods can aid in the initial design phase to select for compounds with a higher probability of biological activity. researchgate.net The synthesis of focused compound libraries allows for the exploration of the structure-activity relationship (SAR) of a particular compound class. researchgate.net Through such systematic approaches, large and chemically diverse libraries based on the N-(aminocarbonyl)benzenesulphonamide framework can be efficiently generated and screened to identify novel bioactive agents. tuni.fi

Table 3: Strategies for Benzenesulfonamide-Based Compound Library Synthesis

| Library Type | Synthetic Approach | Key Reaction Steps | Application | Ref. |

| Methylenesulfonamides | Parallel Solid-Phase Synthesis | Reductive amination, Sulfonamide formation, Palladium-catalyzed coupling | Kinase Inhibitors | researchgate.net |

| N-Benzyl Sulfonamides | Focused Library Synthesis | Not specified | Pancreatic Cancer | researchgate.netnih.gov |

| Tyrphostins | Solid-Phase Synthesis (Irori-directed sorting) | Reductive amination, Acylation, Knoevenagel condensation, Mitsunobu coupling | General Screening | researchgate.net |

Analytical Methodologies for Research and Monitoring of N Aminocarbonyl Benzenesulphonamide

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool in the analysis of N-(Aminocarbonyl)benzenesulphonamide, providing the necessary resolution and sensitivity for its detection and measurement. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal techniques utilized.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is a critical step for the routine analysis of N-(Aminocarbonyl)benzenesulphonamide. amazonaws.com A successful method must be able to separate the target analyte from any impurities or related substances. The process of method development involves a systematic optimization of several key chromatographic parameters. amazonaws.com

Key considerations in HPLC method development include the choice of the stationary phase (column), the mobile phase composition, and the detector. For sulfonamide compounds, reversed-phase columns, such as a C8 or C18, are commonly employed. wu.ac.th The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ajol.info A gradient elution, where the composition of the mobile phase is changed over time, can be effective in achieving optimal separation of multiple components. wu.ac.th

The selection of the detector wavelength is also crucial for achieving good sensitivity. A UV-visible or a photo-diode array (PDA) detector is often used, with the detection wavelength set at a value where the analyte exhibits maximum absorbance, such as 265 nm for similar sulfonamide compounds. wu.ac.thwu.ac.th The flow rate of the mobile phase is adjusted to ensure good separation within a reasonable analysis time. wu.ac.th

Below is a table summarizing typical HPLC parameters that could be adapted for the analysis of N-(Aminocarbonyl)benzenesulphonamide based on methods developed for related compounds. wu.ac.thresearchgate.net

| Parameter | Typical Conditions |

| Column | YMC-Triart C8 (250x4.6 mm, 5µm) |

| Mobile Phase | Gradient elution with Mobile Phase A (Dipotassium hydrogen phosphate (B84403) buffer) and Mobile Phase B (Acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 25 °C |

| Detection | UV/PDA at 265 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Structural Confirmation

For the detection of N-(Aminocarbonyl)benzenesulphonamide at very low concentrations and for the unambiguous confirmation of its structure, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. chromatographyonline.com This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. chromatographyonline.comforensicsciencereview.com

In LC-MS, after the analyte is separated on the LC column, it is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a commonly used ionization technique for polar compounds like sulfonamides. chromatographyonline.com The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information and, with tandem mass spectrometry (MS/MS), structural details. amazonaws.com

For trace analysis, LC-MS/MS is often operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion of the analyte and then monitoring for a specific product ion that is formed upon fragmentation. This high degree of specificity allows for the quantification of the analyte at very low levels, even in complex matrices. amazonaws.com The development of an LC-MS method would involve optimizing parameters such as the mobile phase composition, ionization source conditions, and MS/MS transitions. nih.govnih.gov

The table below outlines typical parameters for an LC-MS/MS method for trace analysis.

| Parameter | Typical Conditions |

| LC Column | Ascentis® Express C18 (2.1 x 100 mm, 2.7 µm) |

| Mobile Phase | Gradient of Water (A) and Methanol (B) |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| MS Detection | Triple Quadrupole (QQQ) in Multiple Reaction Monitoring (MRM) mode |

Spectrophotometric and General Spectroscopic Methods for Quantitative Analysis

Spectrophotometric methods offer a simpler and more accessible alternative for the quantitative analysis of N-(Aminocarbonyl)benzenesulphonamide, particularly in quality control settings. These methods are typically based on the reaction of the analyte with a chromogenic reagent to produce a colored product that can be measured using a UV-visible spectrophotometer. nih.gov

One such method for unsubstituted benzene (B151609) sulfonamides involves their interaction with 7,7,8,8-tetracyanoquinodimethane (B72673) in an alkaline medium (pH 9.0-9.5) to form an intensely colored product. The absorbance of this product can be measured at a specific wavelength, for example, 578 nm, and is directly proportional to the concentration of the sulfonamide. nih.gov For this type of analysis, Beer's law is typically obeyed over a defined concentration range. nih.goveurjchem.com

The development of a spectrophotometric method requires the optimization of various parameters, including the pH of the reaction, the concentration of the reagent, the reaction time, and the temperature, to ensure the formation of a stable and intensely colored product. nih.gov The stoichiometry of the reaction between the analyte and the reagent can also be determined to better understand the chemical basis of the method. eurjchem.com

Key parameters for a spectrophotometric analysis are summarized in the table below.

| Parameter | Description |

| Chromogenic Reagent | 7,7,8,8-tetracyanoquinodimethane |

| Wavelength of Maximum Absorbance (λmax) | 578 nm |

| pH | 9.0 - 9.5 |

| Linearity Range | A defined concentration range where absorbance is proportional to concentration. |

| Molar Absorptivity | A measure of how strongly the colored product absorbs light at a particular wavelength. eurjchem.com |

Method Validation and Quality Assurance in Analytical Research

The validation of analytical methods is a mandatory requirement in the pharmaceutical industry to ensure that the methods are suitable for their intended purpose. biopharminternational.com A validated analytical method provides confidence in the accuracy, reliability, and consistency of the results obtained. amazonaws.com The validation process involves evaluating several key parameters as defined by guidelines from the International Council for Harmonisation (ICH). ajol.info

The main validation parameters include:

Accuracy : The closeness of the test results to the true value. This is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. biopharminternational.com

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Specificity : The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. npra.gov.my

Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range : The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quality assurance in analytical research involves the implementation of systems and procedures to ensure that the analytical data generated is of the required quality. This includes the use of calibrated equipment, qualified analysts, and well-documented procedures.

The table below summarizes the key validation parameters and their typical acceptance criteria.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Accuracy | Closeness to the true value | Recovery between 98-102% |

| Precision (Repeatability) | Agreement between multiple measurements of the same sample | Relative Standard Deviation (RSD) ≤ 2% |

| Linearity | Proportionality of response to concentration | Correlation Coefficient (r²) ≥ 0.999 |

| LOD | Lowest detectable concentration | Signal-to-Noise ratio of 3:1 |

| LOQ | Lowest quantifiable concentration | Signal-to-Noise ratio of 10:1 |

Q & A

Basic Research Questions

Q. How is N-(Aminocarbonyl)benzenesulphonamide synthesized, and what are the key reaction conditions?

- Methodology : The compound is typically synthesized via a two-step process. First, substituted acids (e.g., valine) are treated with thionyl chloride to generate acyl chlorides. These intermediates are then reacted with aminosulfonamides in the presence of pyridine to yield substituted N-(aminocarbonyl)benzenesulphonamides. Pyridine acts as a catalyst to neutralize HCl byproducts, ensuring efficient coupling .

- Key Conditions : Reaction temperatures range from 0–5°C for acyl chloride formation and room temperature for sulfonamide coupling. Solvents like dichloromethane or tetrahydrofuran are preferred for their inertness .

Q. What analytical methods are used to confirm the structure of N-(aminocarbonyl)benzenesulphonamide derivatives?

- Characterization :

- Spectroscopy : FT-IR confirms sulfonamide N–H stretching (3200–3300 cm⁻¹) and S=O asymmetric/symmetric vibrations (1150–1350 cm⁻¹). H and C NMR identify substituent-specific peaks (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- Elemental Analysis : C, H, N, and S content is validated against theoretical values (deviation <0.4%) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₀Cl₂N₂O₃S at m/z 353.0) .

Q. How does the Hinsberg test distinguish between primary, secondary, and tertiary amines in sulphonamide formation?

- Mechanism :

- Primary Amines : React with benzenesulphonyl chloride to form N-alkylbenzenesulphonamides, which are acidic (due to –NH–) and soluble in NaOH .

- Secondary Amines : Yield N,N-dialkylbenzenesulphonamides lacking acidic H, making them insoluble in alkali .

- Tertiary Amines : No reaction occurs due to steric hindrance, allowing phase separation .

Advanced Research Questions

Q. How do substituents on the benzene ring affect the electronic properties and reactivity of N-(aminocarbonyl)benzenesulphonamide?

- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂, –Cl) increase the sulfonamide’s acidity by stabilizing the deprotonated form via resonance. This enhances solubility in polar solvents and reactivity in nucleophilic substitutions .

- Reactivity Trends : Meta-substituted derivatives exhibit lower HOMO-LUMO gaps (e.g., 2.98 eV for 4-methylpentanamide derivatives), correlating with higher electrophilicity and bioactivity .

Q. What computational methods are employed to predict the bioactivity of N-(aminocarbonyl)benzenesulphonamide derivatives?

- DFT Studies :

- HOMO-LUMO Analysis : Predicts charge transfer interactions; lower energy gaps (e.g., 2.98 eV) indicate higher reactivity .

- Global Reactivity Descriptors : Electrophilicity index (ω) ranks derivatives by reactivity (e.g., BPMNP > BPINP > BPNPP > BPNA) .

- Molecular Docking : AutoDock Vina assesses binding affinities to target proteins (e.g., BPMNP binds trypanosomal enzymes with ΔG = −9.6 kcal/mol, outperforming standard drugs) .

Q. How can contradictory data in the synthesis yields of N-(aminocarbonyl)benzenesulphonamide derivatives be resolved?

- Troubleshooting :

- Catalyst Variability : Zinc chloride-mediated reactions yield 70–85% products, but inconsistent purity may arise from residual catalyst. Purification via column chromatography (silica gel, hexane/ethyl acetate) improves homogeneity .

- Steric Effects : Bulky substituents (e.g., indolyl groups) reduce coupling efficiency. Optimizing reaction time (24–48 hrs) and using excess acyl chloride (1.5 eq.) mitigates this .

- Validation : Cross-referencing spectral data with computational predictions (e.g., NBO analysis of σ→σ* transitions) resolves structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.